molecular formula C20H23FN2O3S B2854989 4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1448053-60-8

4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2854989
CAS No.: 1448053-60-8
M. Wt: 390.47
InChI Key: BBOAYKZRCNESQL-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a chemical compound of interest in scientific research. While specific studies on this molecule are not available in public databases, its structure incorporates features common to pharmacologically active compounds. The molecular framework includes a piperidine ring, a 4-fluorophenyl sulfonyl group, and a phenethyl carboxamide moiety. Piperidine derivatives are a significant class in medicinal chemistry and are frequently investigated for their interaction with various biological targets . For instance, compounds with a phenethylpiperidine substructure have been explored for their potential effects . Similarly, the 4-fluorophenyl sulfonyl group is a functional group found in molecules studied for a range of activities. Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or for probing specific biochemical pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, following all appropriate laboratory safety protocols.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-17-6-8-18(9-7-17)27(25,26)19-11-14-23(15-12-19)20(24)22-13-10-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOAYKZRCNESQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with phenethylamine under controlled conditions to form the phenethylpiperidine core. Subsequently, the fluorophenylsulfonyl group is introduced through a sulfonylation reaction using 4-fluorophenylsulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted piperidines or phenethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create innovative products with specific applications.

Mechanism of Action

The mechanism by which 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong bonds with biological molecules, influencing their activity. The phenethyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Potential Applications/Notes Reference
4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide C₂₀H₂₁FN₂O₃S Piperidine-1-carboxamide, 4-fluorophenyl sulfonyl, phenethyl chain Hypothesized kinase or protease modulation; improved lipophilicity due to phenethyl group
N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide C₂₀H₂₀F₂N₂O₃S Piperidine-3-carboxamide, 4-fluorobenzyl substituent Shorter alkyl chain may reduce membrane permeability; 3-carboxamide alters binding geometry
4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide C₂₃H₂₆FN₅O₂ Piperazine core, pyrrolidinylcarbonyl substituent Enhanced solubility via polar pyrrolidinyl group; potential CNS-targeting agent
4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine (SB 203580) C₂₁H₁₆FN₃OS Imidazole-pyridine core, methylsulfinyl group p38 MAP kinase inhibitor; demonstrates role of sulfinyl groups in kinase binding
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O Piperazine core, chlorophenyl substituent, ethyl group Carboxamide intermediates in organic synthesis; chloro substituent impacts electronic effects

Functional Group Analysis

  • Sulfonyl vs. In contrast, the methylsulfinyl group in SB 203580 () offers a mix of polarity and steric bulk, critical for kinase inhibition .
  • Piperidine vs. Piperazine Cores : Piperidine (saturated six-membered ring) confers rigidity, while piperazine (two nitrogen atoms) introduces basicity and hydrogen-bonding capacity. Piperazine derivatives (e.g., ) are often utilized in CNS drugs due to enhanced blood-brain barrier penetration .
  • Substituent Effects : The phenethyl chain in the target compound likely improves lipophilicity compared to the shorter benzyl group in . Fluorine substituents enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

Physicochemical Properties

  • Lipophilicity : The phenethyl group in the target compound likely increases logP compared to analogs with shorter chains (e.g., ’s benzyl group), enhancing cell membrane permeability.
  • Solubility : Piperazine derivatives () with polar pyrrolidinylcarbonyl groups exhibit higher aqueous solubility, whereas the target compound’s sulfonyl group may reduce solubility unless formulated with solubilizing agents .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step routes, including sulfonylation and carboxamide coupling. Optimizing reaction conditions is critical:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for sulfonylation steps .
  • Catalysts : Triethylamine or similar bases improve coupling efficiency by neutralizing acidic byproducts .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .
  • Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the piperidine ring and sulfonyl group positioning .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC .
  • pH Stability : Test solubility and decomposition in buffers (pH 3–9) to identify optimal formulation conditions .

Advanced Research Questions

Q. What strategies can enhance the pharmacological properties of this compound through structural modification?

  • Methodological Answer :

  • Functional Group Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate sulfonamide reactivity .
  • Piperidine Ring Modifications : Introduce methyl or ethyl substituents to alter steric hindrance and improve target selectivity .
  • Bioisosteric Replacement : Replace the phenethyl group with heterocyclic moieties (e.g., pyridine) to enhance metabolic stability .

Q. How can computational modeling predict the compound's binding affinity to carbonic anhydrase or other enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the sulfonamide group and the enzyme’s active site zinc ion .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from hydrophobic and electrostatic interactions .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., proliferation IC50_{50}) to identify off-target effects .
  • Metabolite Profiling : Use LC-MS to detect in situ degradation products that may artificially inflate or reduce activity .
  • Species-Specific Variability : Test the compound against orthologs of the target protein (e.g., human vs. murine) to account for structural differences .

Q. What experimental approaches can elucidate the compound's mechanism of action in inflammatory pathways?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against 100+ kinases to identify off-target inhibition using ATP-competitive binding assays .
  • Cytokine Modulation : Measure TNF-α or IL-6 levels in LPS-stimulated macrophages via ELISA to assess anti-inflammatory activity .
  • Transcriptomic Analysis : Perform RNA-seq on treated cells to map downstream signaling pathways (e.g., NF-κB) .

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